[(5-Chloro-2-fluorophenyl)sulfonyl]acetonitrile
Description
Properties
IUPAC Name |
2-(5-chloro-2-fluorophenyl)sulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO2S/c9-6-1-2-7(10)8(5-6)14(12,13)4-3-11/h1-2,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNRVAIGRDEFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(5-Chloro-2-fluorophenyl)sulfonyl]acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, drawing from diverse research studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various chemical precursors. The compound can be synthesized through nucleophilic substitution reactions where the sulfonyl group is introduced to a fluorinated aromatic ring. This process often employs reagents such as acetonitrile and chlorinated phenols under specific conditions to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains. In a comparative study, certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | E. coli |
| 13 | 0.25 | Pseudomonas aeruginosa |
Cytotoxicity
Cytotoxicity assays are crucial for evaluating the safety profile of this compound. Studies have shown that certain derivatives exhibit low cytotoxic effects on human cell lines, with IC50 values exceeding 60 μM, indicating a favorable therapeutic index .
Anti-inflammatory Activity
The anti-inflammatory potential of compounds related to this compound has also been explored. Some derivatives have demonstrated greater anti-inflammatory activity than curcumin in various assays, suggesting their utility in treating inflammatory conditions .
Case Studies and Research Findings
- Antiviral Activity : A study evaluated the efficacy of similar compounds against hepatitis C virus (HCV) replication. Compounds demonstrated significant inhibition of HCV proteins NS3 and NS5A, indicating potential as antiviral agents .
- Neuroprotective Effects : In models simulating neurological disorders, certain derivatives were found to protect neuroblastoma cells against oxidative stress, showcasing their potential in neuroprotection .
- Structure-Activity Relationships (SAR) : Investigations into the SAR have revealed that modifications on the phenyl ring significantly influence biological activity. For example, substituents like chlorine and fluorine enhance antimicrobial efficacy while maintaining low toxicity .
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds similar to [(5-Chloro-2-fluorophenyl)sulfonyl]acetonitrile exhibit antiviral properties. For example, sulfonamide derivatives have been patented for their effectiveness against various viral infections, showcasing their potential as therapeutic agents .
Antimicrobial Properties
The incorporation of the sulfonamide group into various molecular frameworks has been linked to enhanced antibacterial activity. Studies have shown that compounds containing chlorine and fluorine atoms can significantly increase the antibacterial potency against pathogens like Escherichia coli and Candida albicans .
Cancer Therapy
This compound derivatives have also been explored as inhibitors of methionine aminopeptidase-2, a target in cancer therapy. The optimization of these compounds has led to promising results in preclinical models, indicating their potential as novel anticancer agents .
Case Study 1: Synthesis and Evaluation of Antiviral Agents
A study involved synthesizing various sulfonamide derivatives, including those based on this compound. The synthesized compounds were evaluated for their antiviral activity against specific viral strains. Results showed that certain derivatives exhibited significant inhibition of viral replication, suggesting their potential as therapeutic candidates .
Case Study 2: Antimicrobial Activity Assessment
In another investigation, a series of sulfonamide compounds were tested for their antimicrobial efficacy. The presence of halogen substituents was found to enhance the activity against both Gram-positive and Gram-negative bacteria. The study concluded that the structural modifications introduced by halogens could be strategically employed to develop more effective antimicrobial agents .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₈H₄ClFNO₂S
- Molecular Weight : 243.64 g/mol (estimated)
- Reactivity : The sulfonyl group stabilizes adjacent negative charges, making the α-hydrogen acidic and susceptible to deprotonation. The nitrile group enables participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .
Comparison with Similar Compounds
Structural and Electronic Differences
Table 1: Structural Comparison of Sulfonyl Acetonitrile Derivatives
Preparation Methods
Starting Materials and Reagents
- Halogenated phenyl precursors such as 5-chloro-2-fluorobenzene derivatives.
- Sulfonylating agents like chlorosulfonyl chloride or sulfonyl chlorides.
- Acetonitrile or cyano-substituted reagents for introducing the nitrile group.
- Bases such as potassium carbonate for facilitating substitution reactions.
- Solvents: Acetonitrile, DMF, tetrahydrofuran (THF), and others depending on reaction conditions.
Stepwise Synthesis
Step 1: Sulfonylation of 5-Chloro-2-fluorophenyl precursor
- The aromatic halogenated compound is reacted with chlorosulfonyl chloride under controlled conditions to form the corresponding sulfonyl chloride intermediate.
- This reaction is typically carried out in an inert solvent such as acetonitrile or dichloromethane, often at low temperatures to control reactivity.
Step 2: Introduction of the Acetonitrile Group
- The sulfonyl chloride intermediate undergoes nucleophilic substitution with a cyanomethyl nucleophile or related reagent to form the sulfonylacetonitrile.
- Potassium carbonate or other bases are used to facilitate the substitution.
- Reactions are often performed under reflux conditions in solvents like DMF or acetonitrile to ensure complete conversion.
Step 3: Purification
- The crude product is purified by recrystallization or chromatographic techniques.
- Common recrystallization solvents include ethyl acetate and hexanes mixtures.
- Purity is confirmed by spectroscopic methods such as NMR and mass spectrometry.
Experimental Data and Reaction Conditions
A representative synthesis example adapted from detailed research data is as follows:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonylation | 5-chloro-2-fluorobenzene + chlorosulfonyl chloride, acetonitrile, 0-5°C to RT, 3 h | 70-80 | Controlled temperature avoids side reactions |
| Nucleophilic substitution | Sulfonyl chloride intermediate + acetonitrile (or equivalent), K2CO3, reflux in DMF, 4-6 h | 75-85 | Base facilitates substitution, monitored by TLC |
| Purification | Recrystallization from ethyl acetate/hexanes | - | Yields pure crystalline product |
This methodology aligns with the synthesis of related sulfonylacetonitrile compounds bearing halogen substituents, as reported in the literature.
Mechanistic Insights and Optimization
- The sulfonylation step proceeds via electrophilic aromatic substitution where chlorosulfonyl chloride introduces the sulfonyl chloride group ortho or para to existing substituents, with regioselectivity influenced by the halogen substituents.
- The nucleophilic substitution to introduce the acetonitrile group involves displacement of the sulfonyl chloride by a cyanomethyl nucleophile under basic conditions.
- Electron-withdrawing halogens (Cl, F) on the aromatic ring enhance the electrophilicity of the sulfonyl chloride intermediate, facilitating substitution.
- Reaction times and temperatures are optimized to maximize yield and minimize by-products.
- Use of polar aprotic solvents (DMF, acetonitrile) improves solubility and reaction rates.
Comparative Table of Preparation Conditions for Related Sulfonylacetonitriles
Research Findings and Notes
- The presence of chlorine at the 5-position and fluorine at the 2-position on the phenyl ring significantly influences the reactivity and yield of the sulfonylacetonitrile.
- Sulfonylation and subsequent substitution reactions require careful control of temperature and base to avoid side reactions such as over-chlorination or polymerization.
- The method described is versatile and can be adapted for other halogen-substituted sulfonylacetonitriles, enabling synthesis of a variety of derivatives for further pharmacological evaluation.
- Cyclization side reactions can occur under certain conditions, but for the preparation of the target sulfonylacetonitrile, reaction conditions are optimized to favor linear substitution products.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing [(5-Chloro-2-fluorophenyl)sulfonyl]acetonitrile, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via sulfonylation of acetonitrile derivatives. Key steps include:
- Using acetonitrile as a solvent for sulfonyl azide oxidations, as demonstrated in automated oligonucleotide synthesis protocols .
- Optimizing solvent polarity (e.g., acetonitrile vs. alternatives) to enhance sulfonyl azide solubility and reaction efficiency .
- Implementing sequential iodine oxidation to stabilize phosphodiester intermediates and minimize side reactions .
- Critical Parameters : Reaction temperature (ambient to 60°C), stoichiometry of sulfonylating agents, and solvent purity to avoid competing reactions.
Q. Which analytical techniques are essential for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identify sulfonyl (S=O) stretches at 1385–1340 cm⁻¹ (asymmetric) and 1185–1160 cm⁻¹ (symmetric) to confirm sulfonate group integrity .
- Liquid Chromatography-Mass Spectrometry (LC/MS) : Monitor molecular ion peaks (e.g., m/z [M+H]⁺) to verify molecular weight and detect impurities .
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to resolve aromatic protons (5-chloro-2-fluorophenyl) and acetonitrile methylene signals (δ ~3.5–4.0 ppm) .
Advanced Research Questions
Q. How does the electronic nature of the sulfonyl group influence the reactivity of this compound in cross-coupling or cycloaddition reactions?
- Methodological Answer :
- The sulfonyl group acts as an electron-withdrawing group, enhancing the electrophilicity of the acetonitrile carbon. This facilitates:
- Nucleophilic Additions : Reactivity with amines or thiols to form β-sulfonyl amides/thioethers.
- 1,3-Dipolar Cycloadditions : Potential use in copper-catalyzed azide-alkyne cycloadditions (CuAAC), leveraging the sulfonyl group’s stabilizing effects on transition states .
- Experimental Design : Use DFT calculations to predict regioselectivity and monitor reaction progress via in situ IR or LC/MS .
Q. What strategies can resolve contradictions in spectral data during characterization (e.g., unexpected NMR splitting or IR band shifts)?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., compare X-ray crystallography with NMR/IR to confirm tautomeric forms or stereochemistry) .
- Isotopic Labeling : Introduce deuterated analogs to simplify NMR splitting patterns of overlapping signals.
- Dynamic Effects : Investigate temperature-dependent NMR to identify conformational exchange processes affecting spectral clarity .
Q. How can computational modeling predict the stability and degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model hydrolysis kinetics of the sulfonyl-acetonitrile bond at different pH levels.
- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) to identify labile sites prone to thermal degradation .
- Validation : Correlate simulation results with accelerated stability studies (40–80°C, 75% RH) and HPLC-based degradation profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
